1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-
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Overview
Description
1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]- is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The compound is often used in organic synthesis and has applications in different scientific fields.
Preparation Methods
1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]- can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, ensuring efficient water removal and high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Deprotection: Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid.
Scientific Research Applications
1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during chemical transformations . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis and other degradation processes.
Comparison with Similar Compounds
Similar compounds include other 1,3-dioxolanes and 1,3-dioxanes. These compounds share the ability to form stable cyclic structures, but 1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]- is unique due to its specific molecular structure and the stability it provides in various chemical reactions . Other similar compounds include:
This compound’s unique structure and stability make it a valuable tool in organic synthesis and various scientific applications.
Properties
CAS No. |
113457-95-7 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(6-10)1-2-8-11-3-4-12-8/h7-10H,1-6H2 |
InChI Key |
HHZBIIBAPAUWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(CO)CO |
Origin of Product |
United States |
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